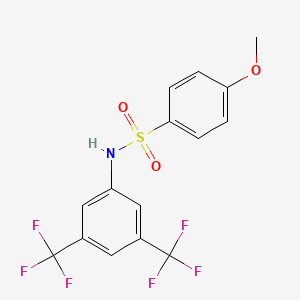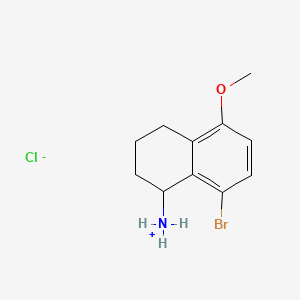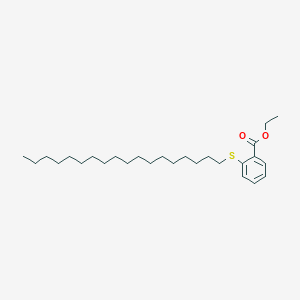
Tetradec-13-en-1-yl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradec-13-en-1-yl dihydrogen phosphate is a chemical compound with the molecular formula C14H29O4P. It is a derivative of tetradecene, where a phosphate group is attached to the 13th carbon of the tetradecene chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetradec-13-en-1-yl dihydrogen phosphate typically involves the phosphorylation of tetradec-13-en-1-ol. The reaction can be carried out using phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base such as pyridine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Tetradec-13-en-1-yl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The double bond in the tetradecene chain can be oxidized to form epoxides or diols.
Reduction: The phosphate group can be reduced to form the corresponding alcohol.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Tetradec-13-en-1-ol.
Substitution: Various substituted phosphates.
Wissenschaftliche Forschungsanwendungen
Tetradec-13-en-1-yl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential role in biological systems and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.
Wirkmechanismus
The mechanism of action of tetradec-13-en-1-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial in various biochemical processes. The compound may also interact with lipid membranes, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Tetradec-13-en-1-ol: The precursor alcohol used in the synthesis of tetradec-13-en-1-yl dihydrogen phosphate.
Tetradec-13-en-1-yl acetate: Another derivative of tetradecene with an acetate group instead of a phosphate group.
Tetradec-13-en-1-yl chloride: A chlorinated derivative of tetradecene.
Uniqueness: this compound is unique due to its phosphate group, which imparts distinct chemical and biological properties compared to other tetradecene derivatives. Its ability to participate in phosphorylation reactions and interact with biological membranes makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
65121-90-6 |
|---|---|
Molekularformel |
C14H29O4P |
Molekulargewicht |
292.35 g/mol |
IUPAC-Name |
tetradec-13-enyl dihydrogen phosphate |
InChI |
InChI=1S/C14H29O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17/h2H,1,3-14H2,(H2,15,16,17) |
InChI-Schlüssel |
MIILUEBHHOOSQM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCCCCCOP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















